(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17368069
InChI: InChI=1S/C6H8F3N/c7-6(8,9)5-3-1-10-2-4(3)5/h3-5,10H,1-2H2/t3-,4+,5?
SMILES:
Molecular Formula: C6H8F3N
Molecular Weight: 151.13 g/mol

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

CAS No.:

Cat. No.: VC17368069

Molecular Formula: C6H8F3N

Molecular Weight: 151.13 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane -

Specification

Molecular Formula C6H8F3N
Molecular Weight 151.13 g/mol
IUPAC Name (1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C6H8F3N/c7-6(8,9)5-3-1-10-2-4(3)5/h3-5,10H,1-2H2/t3-,4+,5?
Standard InChI Key AFJGFMLXPMHAHR-NGQZWQHPSA-N
Isomeric SMILES C1[C@@H]2[C@@H](C2C(F)(F)F)CN1
Canonical SMILES C1C2C(C2C(F)(F)F)CN1

Introduction

Structural Elucidation and Stereochemical Considerations

Molecular Architecture

The core structure of (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane consists of a bicyclo[3.1.0]hexane system, which comprises two fused rings: a three-membered cyclopropane ring and a five-membered pyrrolidine-like ring. The nitrogen atom occupies the 3-position, while the trifluoromethyl group is attached to the 6-position. The stereochemical descriptors (1R,5S,6r) define the spatial arrangement of substituents, ensuring enantiomeric purity critical for biological interactions .

Key Structural Features:

  • Bicyclic Framework: The strained cyclopropane ring introduces rigidity, influencing conformational dynamics and binding affinity to biological targets.

  • Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and lipophilicity, common traits in bioactive molecules.

  • Stereochemical Centers: The 1R,5S configuration and 6r descriptor dictate the molecule’s three-dimensional orientation, affecting its pharmacokinetic and pharmacodynamic properties.

Synthesis and Derivative Development

Synthetic Routes

The synthesis of (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves asymmetric catalytic methods to achieve high enantiomeric excess. One approach utilizes cyclopropanation reactions, where cyclopropene precursors undergo (3 + 2) annulation with aminocyclopropanes under photoredox catalysis. For example, iridium-based catalysts enable diastereoselective formation of the bicyclic core, with subsequent trifluoromethylation via nucleophilic addition or electrophilic fluorination .

Representative Synthesis Pathway:

  • Cyclopropanation: Reaction of cyclopropene with a chiral amine under blue LED irradiation yields the bicyclic amine intermediate.

  • Trifluoromethylation: Introduction of the -CF₃ group using trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source.

  • Purification: Chromatographic separation ensures stereochemical purity, confirmed via chiral HPLC and X-ray crystallography .

Derivatives and Modifications

Several derivatives have been synthesized to explore structure-activity relationships (SAR):

Derivative NameModification SiteKey PropertyApplication
tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 3-position (Boc protection)Enhanced solubilityIntermediate for peptide coupling
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 6-position (methyl ester)CrystallinityX-ray analysis and salt formation studies
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid 6-position (carboxylic acid)Reactivity for conjugationProdrug development

These derivatives highlight the compound’s versatility as a scaffold for further functionalization .

Physicochemical and Spectroscopic Properties

Molecular Characteristics

  • Molecular Formula: C₆H₈F₃N

  • Molecular Weight: 151.13 g/mol

  • IUPAC Name: (1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.30 (m, 2H, N-CH₂), 2.95–2.80 (m, 1H, bridgehead H), 2.20–2.05 (m, 2H, cyclopropane H), 1.90–1.75 (m, 1H, bridgehead H) .

  • ¹⁹F NMR: δ -62.5 (CF₃, q, J = 10 Hz).

  • IR: ν 2950 cm⁻¹ (C-H stretch), 1280 cm⁻¹ (C-F stretch), 1120 cm⁻¹ (C-N stretch).

Thermodynamic Properties

  • LogP: 1.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • pKa: 8.9 (amine), enabling protonation under physiological conditions .

Biological Activity and Applications

Enzyme Inhibition

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane exhibits inhibitory activity against HDAC enzymes, particularly HDACs 1, 2, and 6, with IC₅₀ values in the low micromolar range. The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with the enzyme’s active site.

Mechanism of Action:

  • Competitive Inhibition: The compound competes with acetylated lysine substrates for binding to HDACs, as shown in kinetic assays.

  • Slow-Binding Kinetics: Prolonged residence time in the enzyme’s catalytic pocket, confirmed via surface plasmon resonance (SPR).

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